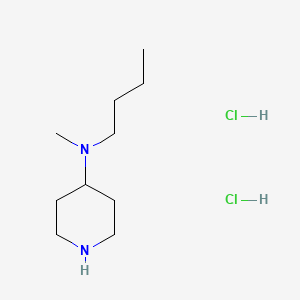

![molecular formula C7H4Cl2N2 B1424194 3,5-二氯-1H-吡咯并[2,3-c]吡啶 CAS No. 1190320-38-7](/img/structure/B1424194.png)

3,5-二氯-1H-吡咯并[2,3-c]吡啶

描述

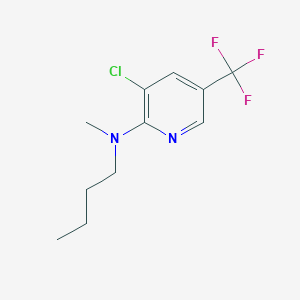

3,5-Dichloro-1H-pyrrolo[2,3-c]pyridine is an aromatic heterocyclic compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . This compound is characterized by a pyrrolo[2,3-c]pyridine core structure with chlorine atoms substituted at the 3 and 5 positions. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

科学研究应用

3,5-Dichloro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Industrial Applications: Utilized in the development of agrochemicals and other specialty chemicals.

作用机制

Target of Action

The primary target of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose, leading to a faster rise in blood glucose levels following a meal .

Mode of Action

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine interacts with its target, the α-amylase enzyme, by inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of α-amylase by 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine affects the carbohydrate digestion pathway . By reducing α-amylase activity, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a more gradual increase in blood glucose levels after a meal, which can help manage hyperglycemia in diabetic patients .

Pharmacokinetics

The compound’s ability to inhibit α-amylase suggests that it may have good bioavailability

Result of Action

The inhibition of α-amylase by 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine can lead to a more regulated and progressive release of glucose into the bloodstream . This can help manage blood glucose levels in diabetic patients, potentially reducing the risk of hyperglycemia and other complications associated with diabetes .

生化分析

Biochemical Properties

Related compounds have been shown to interact with various enzymes and proteins . For instance, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, displaying antitumor activities against cancer cell lines .

Cellular Effects

Related compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine is not well-established. Related compounds have been found to interact with tubulin by forming hydrogen bonds with colchicine sites . This interaction disrupts tubulin microtubule dynamics, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Related compounds have shown to cause significant changes in cellular function over time .

Dosage Effects in Animal Models

Related compounds have shown to exhibit antinociceptive, antiedematous, and antiallodynic activity in animal models .

Metabolic Pathways

Related compounds have been found to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose .

Transport and Distribution

Related compounds have shown to be transported and distributed within cells and tissues in a manner that influences their localization or accumulation .

Subcellular Localization

Related compounds have shown to disrupt tubulin microtubule dynamics at the cellular level .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyridine with an appropriate amine under high-temperature conditions to form the desired pyrrolo[2,3-c]pyridine ring system . The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the bulk synthesis of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine likely follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

化学反应分析

Types of Reactions

3,5-Dichloro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted pyrrolo[2,3-c]pyridines depending on the nucleophile used.

Oxidation Products: N-oxides of pyrrolo[2,3-c]pyridine.

Reduction Products: Amines derived from the reduction of the pyridine ring.

相似化合物的比较

Similar Compounds

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: Another dichlorinated pyrrolo[2,3-b]pyridine with similar structural features but different substitution patterns.

2,3-Dichloro-1H-pyrrolo[2,3-c]pyridine: A compound with chlorine atoms at the 2 and 3 positions, exhibiting different chemical reactivity.

Uniqueness

3,5-Dichloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active molecules and a useful tool in medicinal chemistry research .

属性

IUPAC Name |

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXFRNASBZLFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)

![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)

![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)

![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)

![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)

![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)

![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)

![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)